molecular formula C14H24N2O3Si B13870454 N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline

N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline

Katalognummer: B13870454
Molekulargewicht: 296.44 g/mol
InChI-Schlüssel: UVLKCOMHVBJJLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline is an organic compound that features a nitro group attached to an aniline ring, with a tert-butyl(dimethyl)silyl group linked through an ethoxy chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline typically involves multiple steps. One common method starts with the preparation of 2-(tert-Butyldimethylsiloxy)ethanol, which is then reacted with 4-nitroaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-aminobenzene, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butyl(dimethyl)silyl group can influence the compound’s stability and reactivity. These interactions can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline is unique due to its combination of a nitro group and a tert-butyl(dimethyl)silyl group, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C14H24N2O3Si

Molekulargewicht

296.44 g/mol

IUPAC-Name

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-nitroaniline

InChI

InChI=1S/C14H24N2O3Si/c1-14(2,3)20(4,5)19-11-10-15-12-6-8-13(9-7-12)16(17)18/h6-9,15H,10-11H2,1-5H3

InChI-Schlüssel

UVLKCOMHVBJJLG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCCNC1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.